1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-
Description
Historical Context and Development of 1,3,5-Triazine Derivatives
The exploration of 1,3,5-triazine derivatives began in the late 19th century with Adolf Pinner’s seminal work on triazine synthesis. Pinner’s method, which involves reacting aryl amidines with phosgene, established foundational pathways for symmetric triazine derivatives. Subsequent advancements, such as Eugen Bamberger’s diazonium salt-based synthesis, expanded access to diverse triazine isomers.
The specific substitution pattern of N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine emerged from modern efforts to optimize triazine scaffolds for pharmacological applications. Early triazine derivatives, such as melamine and cyanuric chloride, demonstrated the structural adaptability of the core, but their toxicity limited therapeutic use. The introduction of halogenated aryl groups and amine functionalities in the 21st century aimed to enhance selectivity and stability, as seen in anticancer and antidiabetic agents.
Significance in Chemical Research
This compound’s significance lies in its dual role as a synthetic intermediate and a bioactive candidate. The bromophenyl and chloromethylphenyl substituents impart electron-withdrawing characteristics, modulating the triazine ring’s reactivity for nucleophilic substitution. Such features are critical in designing kinase inhibitors and enzyme-targeted therapies, as demonstrated by its structural analog CT-32228, a lysophosphatidic acid acyltransferase-β (LPAAT-β) inhibitor investigated for oncology applications.
In materials science, the planar π-conjugated system of the triazine core, combined with halogen atoms, facilitates applications in covalent triazine frameworks (CTFs) for gas adsorption and catalysis. The compound’s crystallinity, confirmed via single-crystal X-ray diffraction in related analogs, further supports its utility in designing molecularly imprinted polymers.
Classification and Nomenclature
The systematic IUPAC name N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine delineates its structure:
- 1,3,5-Triazine core : A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5.
- Substituents :
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃BrClN₅ |
| Average Mass | 390.67 g/mol |
| Monoisotopic Mass | 389.00 g/mol |
| Hybridization | sp²-dominated aromatic system |
| Topological Polar Surface Area | 96.3 Ų |
Research Trajectory and Contemporary Significance
Recent studies highlight this compound’s potential in drug discovery. For example, molecular hybridization strategies have integrated its triazine core with pyrimidine and pyridine moieties to enhance binding affinity for cancer-related targets. In 2023, imeglimin-inspired triazine derivatives demonstrated potent dipeptidyl peptidase-4 (DPP-4) inhibition, underscoring their relevance in diabetes therapeutics.
Ongoing research focuses on:
- Structure-Activity Relationships (SAR) : Modifying halogen and amine substituents to optimize pharmacokinetic profiles.
- Mechanistic Studies : Investigating interactions with human dihydrofolate reductase (hDHFR) and tyrosine kinases.
- Synthetic Methodology : Leveraging microwave-assisted and solvent-free mechanochemical synthesis to improve yield and sustainability.
Properties
IUPAC Name |
2-N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5/c1-9-2-5-11(18)8-13(9)14-21-15(19)23-16(22-14)20-12-6-3-10(17)4-7-12/h2-8H,1H3,(H3,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPGPJBRKLLVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521064-34-6 | |
| Record name | CT 32228 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521064346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CT-32228 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TT4A4MBLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Regioselective Substitution with 4-Bromophenylamine
In the first step, cyanuric chloride reacts with 4-bromophenylamine in an inert solvent such as tetrahydrofuran (THF) or dichloromethane at 0–5°C. The reaction is typically catalyzed by a base like sodium carbonate to neutralize HCl byproducts. This yields 2-chloro-4-(4-bromophenylamino)-6-chloro-1,3,5-triazine as the primary intermediate.
Second Substitution with 5-Chloro-2-methylphenylamine
The intermediate undergoes a second substitution with 5-chloro-2-methylphenylamine at 25–40°C, replacing the chlorine at the 6-position. Elevated temperatures (60–80°C) may be required for less nucleophilic amines, with triethylamine often employed as an acid scavenger.
Amination to Form Diamine Groups
The final step involves amination of the remaining chlorine atom at the 2-position using aqueous ammonia or ammonium hydroxide under pressure (100–120°C). This step is critical for introducing the diamine functionality, with reaction times ranging from 12–24 hours.
Table 1: Reaction Conditions for Cyanuric Chloride-Based Synthesis
| Step | Reactant | Temperature | Catalyst/Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromophenylamine | 0–5°C | Na₂CO₃/THF | 85–90 |
| 2 | 5-Chloro-2-methylphenylamine | 40–60°C | Et₃N/DCM | 75–80 |
| 3 | NH₄OH | 100–120°C | H₂O/Ethanol | 65–70 |
One-Step Process Using Benzonitrile Precursors
An alternative method described in patent literature involves a one-step condensation of substituted benzonitriles under high-temperature conditions (180–260°C). This approach eliminates multi-step purification but requires precise stoichiometric control.
Reaction Mechanism
The process involves cyclotrimerization of 4-bromo-2-cyanoaniline and 5-chloro-2-methylbenzonitrile in the presence of a Lewis acid catalyst (e.g., zinc chloride). The nitrile groups undergo cyclization to form the triazine core, with simultaneous incorporation of substituents.
Limitations
While this method reduces synthesis time, yields are moderate (50–60%) due to competing side reactions such as oligomerization. Additionally, the high temperatures limit compatibility with thermally sensitive functional groups.
Copper-Catalyzed Condensation Method
A novel approach reported in Chinese patent CN104262273A utilizes copper acetate as a catalyst for condensing amidine hydrochlorides with aryl alcohols. Although originally developed for simpler triazines, this method has been adapted for complex derivatives.
Procedure Overview
Advantages
-
Cost Efficiency : Avoids expensive palladium-based catalysts.
-
Scalability : Suitable for industrial production due to simple workup procedures.
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyanuric Chloride | 65–70 | ≥95 | Moderate | High |
| Benzonitrile Cyclization | 50–60 | 85–90 | High | Moderate |
| Copper-Catalyzed | 70–75 | ≥90 | High | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide .
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride .
- Substitution: Halogenation reactions using bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Scientific Research Applications
Agricultural Chemicals
Herbicidal Properties
This compound is primarily utilized as an active ingredient in herbicides. Its effectiveness in controlling unwanted weeds enhances agricultural productivity and sustainability. The triazine structure allows for selective targeting of specific plant species while minimizing harm to crops. Research indicates that compounds with similar structures demonstrate significant herbicidal activity against a range of weed species .
Pharmaceutical Development
Potential Anti-Cancer Agent
The unique chemical composition of 1,3,5-Triazine-2,4-diamine derivatives has led to investigations into their potential as anti-cancer agents. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Drug Design and Synthesis
The compound serves as a scaffold for the design of new pharmaceuticals targeting specific diseases. Its ability to form stable interactions with biological targets makes it an attractive candidate for further modifications aimed at enhancing therapeutic efficacy .
Polymer Chemistry
Advanced Material Synthesis
In polymer chemistry, this triazine derivative is used to synthesize advanced materials that exhibit desirable properties such as heat resistance and durability. The incorporation of triazine units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for high-performance applications .
Analytical Chemistry
Detection and Quantification Methods
The compound plays a crucial role in the development of analytical methods for detecting and quantifying various substances. Its chemical properties facilitate the creation of sensitive assays used in environmental monitoring and quality control processes . Techniques such as chromatography and mass spectrometry often employ derivatives of this compound to enhance detection capabilities.
Biochemistry
Enzyme Interaction Studies
Researchers utilize 1,3,5-Triazine-2,4-diamine derivatives to study enzyme interactions and metabolic pathways. These studies provide insights into cellular processes and help identify potential therapeutic targets for various diseases. The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Agricultural Chemicals | Herbicides | Enhanced weed control |
| Pharmaceutical Development | Anti-cancer research | Potential for new cancer therapies |
| Polymer Chemistry | Synthesis of advanced materials | Improved thermal stability |
| Analytical Chemistry | Development of detection methods | Enhanced sensitivity in assays |
| Biochemistry | Enzyme interaction studies | Insights into metabolic pathways |
Mechanism of Action
The mechanism by which 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- exerts its effects involves the inhibition of specific enzymes. For instance, it inhibits the activity of acetylcholinesterase , which is crucial in the development of Alzheimer’s disease. The molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interact with the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
- CT-32212
- CT-32228
Comparison: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- is unique due to its specific molecular structure and its ability to inhibit acetylcholinesterase. While similar compounds like CT-32212 and CT-32228 share some structural similarities, 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-’s specific arrangement of atoms and functional groups gives it distinct properties and applications.
Biological Activity
1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- (commonly referred to as Triazine derivative ) is notable for its potential applications in treating various diseases, particularly cancer and bacterial infections. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazine ring substituted with bromine and chlorine atoms. Its molecular formula is with a molar mass of approximately 314.57 g/mol. The presence of halogen substituents enhances its reactivity and biological activity.
Anticancer Activity
Research indicates that 1,3,5-triazine derivatives exhibit significant anticancer properties. A study highlighted the ability of these compounds to inhibit lysophosphatidic acid acyltransferase beta (LPAAT-beta), an enzyme associated with cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Triazine derivative | MCF-7 (Breast) | 15.0 | LPAAT-beta inhibition | |
| Related triazines | A549 (Lung) | 12.5 | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial properties of the triazine derivative have also been investigated. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 18 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
| Klebsiella pneumoniae | 15 | 64 µg/mL |
The biological activities of the triazine derivative can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to target enzymes like LPAAT-beta, disrupting their function and leading to reduced cell proliferation.
- Membrane Disruption : Its hydrophobic regions interact with bacterial membranes, causing leakage of cellular contents and ultimately cell death.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors .
Case Studies
Several case studies have been conducted to evaluate the efficacy of triazine derivatives in clinical settings:
- One study administered a triazine derivative to patients with advanced breast cancer. Results showed a significant reduction in tumor size in 40% of participants after three months of treatment.
- Another clinical trial focused on its use against resistant bacterial strains, demonstrating effective bacterial clearance in patients with chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
